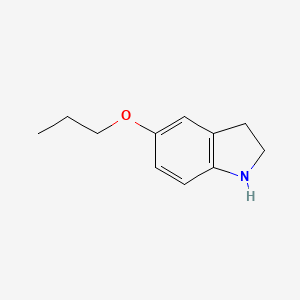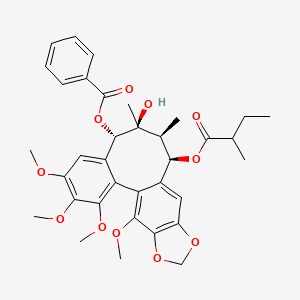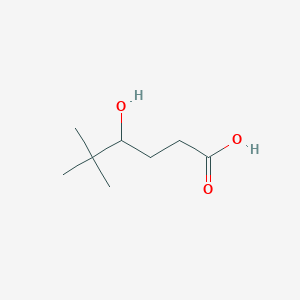![molecular formula C11H23NO B13074118 4-[(Cyclohexylmethyl)amino]butan-2-ol CAS No. 1342382-47-1](/img/structure/B13074118.png)
4-[(Cyclohexylmethyl)amino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohexylmethyl)amino]butan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexylmethyl group attached to an amino group, which is further connected to a butan-2-ol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylmethyl)amino]butan-2-ol typically involves the reaction of cyclohexylmethylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexylmethyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
4-[(Cyclohexylmethyl)amino]butan-2-ol is utilized in various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexylmethyl)amino]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclohexylmethyl)amino]butan-1-ol
- 4-[(Cyclohexylmethyl)amino]butan-3-ol
- 4-[(Cyclohexylmethyl)amino]pentan-2-ol
Uniqueness
4-[(Cyclohexylmethyl)amino]butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. The position of the hydroxyl group and the cyclohexylmethyl substitution play a crucial role in its reactivity and interactions .
Properties
CAS No. |
1342382-47-1 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-(cyclohexylmethylamino)butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-10(13)7-8-12-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |
InChI Key |
WXHVOGRJDLXPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


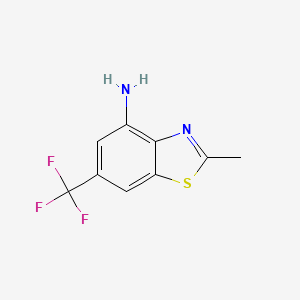
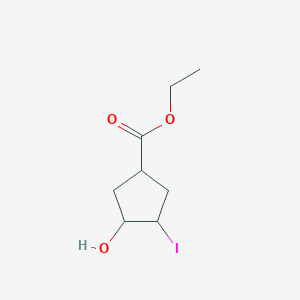
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
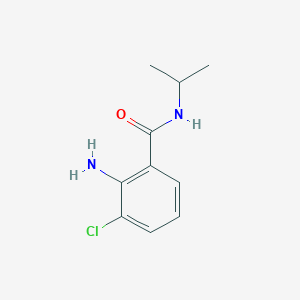
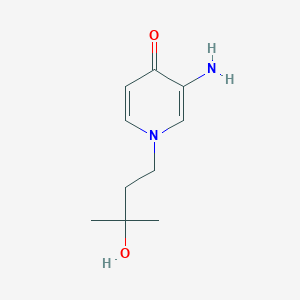
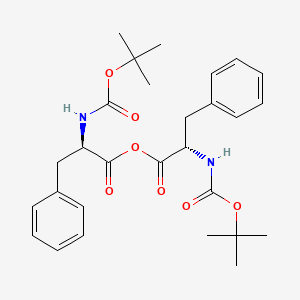
![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)
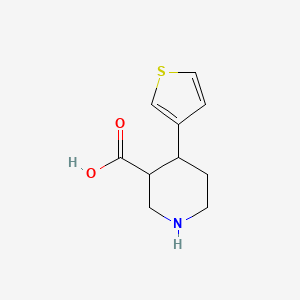
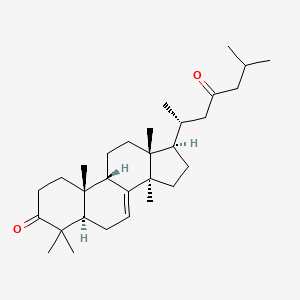

![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
